2-Methylcyclobutan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthetic route for 2-Methylcyclobutan-1-amine hydrochloride involves the alkylation of cyclobutan-1-amine with an appropriate alkylating agent. Further purification and isolation yield the hydrochloride salt form .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutan-1-amine ring with a methyl group attached. The hydrochloride salt forms due to the protonation of the amine nitrogen by HCl .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Modular Synthons for Lead Inhibitors : The hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon. This compound facilitates the synthesis of cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, highlighting its potential in the development of new therapeutic agents (Habeeb Mohammad et al., 2020).
Chiral Synthesis and Stereochemistry : The synthesis and resolution of cis-1-methoxycarbonyl-2-methylcyclobutane have provided insights into the absolute stereochemistry of cyclobutane derivatives, crucial for the development of chiral drugs and molecules with specific biological activities (Baldwin & Burrell, 2000).
Organic Synthesis and Chemical Transformations
Polysubstituted Aminocyclobutanes : The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination has been demonstrated. These compounds are significant for constructing complex molecules with biological activity, showcasing the versatility of cyclobutane derivatives in organic synthesis (Feng et al., 2019).
Advanced Materials Application : The preparation of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, derived from a process involving cyclobutane amino compounds, demonstrates the application of these compounds as thermostabilizers for polypropylene. This research underscores the potential of cyclobutane derivatives in improving the durability and stability of polymeric materials (Aghamali̇yev et al., 2018).
Properties
IUPAC Name |
2-methylcyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKKDDOOGVGULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-78-8 | |
Record name | 2-methylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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